Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Overview
Description
“Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate” is an ester derivative, mainly used as a pharmaceutical intermediate . It belongs to the group of pyridine carboxylic acids .
Synthesis Analysis
The synthesis method of “this compound” involves dissolving m-nitrobenzaldehyde and ethyl chloroacetate in benzene, and adding piperidine and glacial acetic acid. The mixture is then heated in a water bath, and the water generated in the reaction is continuously removed with a Dean-start water separator .Molecular Structure Analysis
The molecular formula of “this compound” is C8H9NO3 . The InChI code is 1S/C8H9NO3/c1-9-4-3-6(5-7(9)10)8(11)12-2/h3-5H,1-2H3 .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It should be stored in a refrigerator .Scientific Research Applications
Synthesis and Organic Chemistry Applications
The compound is part of the 1,4-dihydropyridine (DHP) class, which plays a critical role in synthetic organic chemistry and pharmacology. DHP derivatives are synthesized mainly through the Hantzsch Condensation reaction, a process significant for creating bioactive molecules. These derivatives have been explored for their biological activities, including their roles as precursors in synthesizing complex organic compounds. The flexibility in their synthesis, including atom economy reactions, positions them as vital scaffolds in developing new pharmacologically active compounds (Sohal, 2021).
Pharmacological and Biological Activities
Stereochemistry studies of certain DHP derivatives have demonstrated significant pharmacological profiles, underscoring the importance of stereochemical configurations in enhancing biological activities. For instance, the analysis of enantiomerically pure DHP compounds has revealed their potential in facilitating memory processes and attenuating cognitive function impairment associated with various pathological conditions. These findings suggest that the stereochemical arrangement in DHP derivatives, including the compound of interest, can be crucial for their pharmacological efficacy (Veinberg et al., 2015).
Applications in Materials Science
DHP derivatives also find applications in materials science, particularly in developing biopolymers with specific functional properties. Chemical modifications of certain polysaccharides with DHP derivatives have led to the creation of novel ethers and esters, which possess unique properties useful in drug delivery systems and as antimicrobial agents. These applications are facilitated by the ability to introduce various functional groups into the DHP skeleton, enabling the tailoring of material properties for specific uses (Petzold-Welcke et al., 2014).
Safety and Hazards
“Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate” is harmful by inhalation, in contact with skin, and if swallowed . It has the following hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
methyl 1-methyl-2-oxopyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-9-4-3-6(5-7(9)10)8(11)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKRJZUSDCFNHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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